MM-589 Tfa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

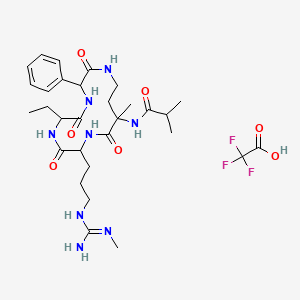

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C30H45F3N8O7 |

|---|---|

Molecular Weight |

686.7 g/mol |

IUPAC Name |

N-[6-ethyl-12-methyl-9-[3-[(N'-methylcarbamimidoyl)amino]propyl]-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclotetradec-12-yl]-2-methylpropanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C28H44N8O5.C2HF3O2/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5;3-2(4,5)1(6)7/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32);(H,6,7) |

InChI Key |

NARXNZHWAWPJIY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCCNC(=NC)N)(C)NC(=O)C(C)C)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Target of MM-589 Tfa: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-589 Tfa is a potent, cell-permeable, macrocyclic peptidomimetic that has emerged as a significant tool in the field of epigenetics and cancer research. This document provides a detailed technical overview of the primary molecular target of MM-589, its mechanism of action, and the associated signaling pathways. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Primary Molecular Target: Inhibition of the WDR5-MLL Protein-Protein Interaction

The principal target of MM-589 is the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia (MLL)[1][2][3][4]. WDR5 is a crucial scaffolding protein that is essential for the assembly and enzymatic activity of several histone methyltransferase (HMT) complexes, most notably the MLL1/SET1 family complexes[1][5][6]. These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription[6].

The interaction between the "Win" motif of MLL and a conserved pocket on WDR5 is critical for the catalytic function of the MLL complex[6]. By binding with high affinity to this pocket on WDR5, MM-589 competitively inhibits the WDR5-MLL interaction[1][4][6]. This disruption prevents the proper assembly and function of the MLL HMT complex, leading to a reduction in H3K4 methylation and the subsequent downregulation of MLL target genes[4][6].

Quantitative Data Summary

MM-589 exhibits high potency in both biochemical and cellular assays. The following tables summarize the key quantitative data reported for MM-589.

| Biochemical Activity | IC50 / Ki | Reference |

| WDR5 Binding (IC50) | 0.90 nM | [1][2][3][4] |

| WDR5 Binding (Ki) | <1 nM | [1][3][4] |

| MLL H3K4 Methyltransferase Activity (IC50) | 12.7 nM | [1][2][3][4] |

| Cellular Activity (Cell Growth Inhibition) | IC50 | Reference |

| MV4-11 (MLL-rearranged acute myeloid leukemia) | 0.25 µM | [1][3] |

| MOLM-13 (MLL-rearranged acute myeloid leukemia) | 0.21 µM | [1][3] |

| HL-60 (acute promyelocytic leukemia) | 8.6 µM | [1][3] |

Signaling Pathway

The signaling pathway affected by MM-589 centers on the epigenetic regulation of gene expression by the MLL complex. The diagram below illustrates the mechanism of action of MM-589.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Potent WDR5-MLL Interaction Inhibitor, MM-589 Tfa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MM-589 Tfa, a potent and cell-permeable macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL). This document details the quantitative biochemical and cellular activity of MM-589, outlines the experimental protocols for its evaluation, and illustrates the key signaling pathways and experimental workflows.

Quantitative Data Summary

MM-589 is a highly potent inhibitor of the WDR5-MLL interaction, demonstrating low nanomolar efficacy in biochemical assays and significant anti-proliferative effects in MLL-rearranged leukemia cell lines.[1][2][3] The trifluoroacetate (Tfa) salt of MM-589 is often used to improve solubility and stability.[2]

| Parameter | Value | Description | Reference |

| WDR5 Binding Affinity (IC50) | 0.90 nM | Concentration of MM-589 required to inhibit 50% of the binding between WDR5 and a fluorescently labeled MLL peptide in a competitive binding assay. | [1][2][3] |

| WDR5 Binding Affinity (Ki) | < 1 nM | The inhibition constant, representing the intrinsic binding affinity of MM-589 to WDR5. | [3] |

| MLL H3K4 HMT Activity (IC50) | 12.7 nM | Concentration of MM-589 required to inhibit 50% of the histone H3 lysine 4 (H3K4) methyltransferase (HMT) activity of the MLL complex. | [1][2][3] |

| Cell Growth Inhibition (IC50) | Concentration of MM-589 required to inhibit the growth of 50% of the cell population. | ||

| MV4-11 (MLL-AF4) | 0.25 µM | Human acute monocytic leukemia cell line with an MLL-AF4 fusion. | [1][3] |

| MOLM-13 (MLL-AF9) | 0.21 µM | Human acute myeloid leukemia cell line with an MLL-AF9 fusion. | [1][3] |

| HL-60 (MLL-wildtype) | 8.6 µM | Human acute promyelocytic leukemia cell line with wild-type MLL, used as a negative control. | [1][3] |

Mechanism of Action: Targeting the WDR5-MLL Interaction

The MLL protein is a histone methyltransferase that plays a crucial role in regulating gene expression, particularly during development. In a subset of aggressive acute leukemias, the MLL gene is translocated, leading to the formation of oncogenic fusion proteins that drive leukemogenesis. The interaction between the MLL protein and WDR5 is essential for the catalytic activity of the MLL complex. WDR5 acts as a scaffold, presenting the histone H3 tail for methylation by MLL.

MM-589 functions by directly binding to WDR5 in the same pocket that recognizes the MLL protein. This competitive inhibition disrupts the WDR5-MLL interaction, thereby preventing the assembly of a functional MLL methyltransferase complex. The ultimate consequence is the inhibition of H3K4 methylation at MLL target genes, leading to the downregulation of pro-leukemogenic genes like HOXA9 and MEIS1, and subsequently, the induction of apoptosis and inhibition of cell growth in MLL-rearranged leukemia cells.

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay for WDR5 Binding

This assay quantitatively measures the binding affinity of MM-589 to WDR5 by assessing its ability to displace a fluorescently labeled MLL peptide (tracer) from the WDR5 protein.

Materials:

-

Recombinant human WDR5 protein

-

Fluorescein-labeled MLL peptide (e.g., FITC-MLL)

-

This compound

-

Assay Buffer: 25 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

Black, low-binding 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a solution of WDR5 protein and FITC-MLL peptide in the assay buffer. The final concentrations should be optimized, but a starting point is 2 nM WDR5 and 1 nM FITC-MLL.

-

Serially dilute MM-589 in DMSO and then further dilute in the assay buffer to the desired final concentrations.

-

In a 384-well plate, add the WDR5/FITC-MLL mixture.

-

Add the diluted MM-589 or DMSO (as a control) to the wells.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein (e.g., 485 nm excitation, 528 nm emission).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

AlphaLISA-Based MLL H3K4 Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of the MLL complex and the inhibitory effect of MM-589. It is a bead-based, no-wash immunoassay that detects the methylation of a biotinylated histone H3 peptide.

Materials:

-

Recombinant MLL core complex (MLL, WDR5, RbBP5, ASH2L)

-

Biotinylated histone H3 peptide substrate

-

S-adenosylmethionine (SAM) - methyl donor

-

Anti-methyl-histone H3 antibody-conjugated AlphaLISA acceptor beads

-

Streptavidin-coated donor beads

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20

-

White, opaque 384-well plates

-

AlphaScreen-capable plate reader

Procedure:

-

Prepare solutions of the MLL complex, biotinylated H3 peptide, and SAM in the assay buffer.

-

Serially dilute MM-589 in DMSO and then in the assay buffer.

-

In a 384-well plate, add the MLL complex and the diluted MM-589 or DMSO control.

-

Initiate the enzymatic reaction by adding the biotinylated H3 peptide and SAM mixture.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and detect the methylated product by adding a mixture of the anti-methyl-H3 acceptor beads and streptavidin donor beads.

-

Incubate for an additional hour at room temperature in the dark.

-

Read the plate on an AlphaScreen reader (excitation at 680 nm, emission at 615 nm).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Growth Inhibition Assay

This assay determines the cytotoxic and cytostatic effects of MM-589 on leukemia cell lines.

Materials:

-

Human leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

-

Sterile, clear-bottom 96-well plates

-

Plate reader capable of measuring luminescence or absorbance

Procedure:

-

Culture the leukemia cell lines according to standard protocols.

-

Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

-

Serially dilute MM-589 in the cell culture medium.

-

Add the diluted MM-589 or vehicle control (e.g., DMSO) to the wells.

-

Incubate the plates for 4 to 7 days at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a powerful research tool for investigating the biological roles of the WDR5-MLL interaction and serves as a promising lead compound for the development of targeted therapies for MLL-rearranged leukemias. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)–Mixed Lineage Leukemia (MLL) Protein–Protein Interaction (Journal Article) | OSTI.GOV [osti.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Biological Activity of MM-589 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM-589 TFA is a potent and cell-permeable macrocyclic peptidomimetic that acts as an inhibitor of the protein-protein interaction (PPI) between the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) proteins. By disrupting this key interaction, this compound effectively inhibits the histone methyltransferase activity of the MLL1 complex, which plays a critical role in the regulation of gene expression. Dysregulation of MLL1 activity is a hallmark of certain aggressive leukemias, making the WDR5-MLL interaction a compelling therapeutic target. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization.

Introduction

Mixed lineage leukemia (MLL) is a devastating group of hematological malignancies characterized by chromosomal translocations involving the KMT2A gene (formerly MLL). These translocations result in the formation of oncogenic fusion proteins that drive leukemogenesis through the aberrant regulation of gene expression. The catalytic activity of the MLL1 histone methyltransferase, which is responsible for the methylation of histone H3 at lysine 4 (H3K4), is dependent on its interaction with the core subunit WDR5. The WDR5-MLL1 interaction is therefore a critical node in the pathogenesis of MLL-rearranged leukemias.

This compound has emerged as a highly potent and selective small molecule inhibitor of the WDR5-MLL interaction. Its ability to disrupt this complex leads to the inhibition of MLL1-mediated H3K4 methylation and subsequent downregulation of leukemogenic gene expression, ultimately inducing cell cycle arrest, apoptosis, and differentiation in MLL-rearranged leukemia cells.

Mechanism of Action

This compound exerts its biological activity by competitively binding to the "WIN" (WDR5-interacting) site on the WDR5 protein. This pocket is the natural binding site for a conserved arginine-containing motif within the MLL1 protein. By occupying this site, this compound physically obstructs the interaction between WDR5 and MLL1, leading to the disassembly of the functional MLL1 core complex. The dissociation of this complex results in a significant reduction of the H3K4 methyltransferase activity of MLL1. This, in turn, alters the epigenetic landscape of the cell, leading to the downregulation of key target genes, such as HOXA9 and MEIS1, which are essential for the maintenance of the leukemic state.

Figure 1: Signaling pathway illustrating the mechanism of action of this compound.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Target | Assay Type | IC50 | Reference |

| WDR5 Binding | Competitive Binding Assay | 0.90 nM | [1][2] |

| MLL H3K4 Methyltransferase Activity | Enzyme Inhibition Assay | 12.7 nM | [1][2] |

Table 1: Biochemical Activity of this compound

| Cell Line | Cancer Type | IC50 | Reference |

| MV4-11 | Acute Myeloid Leukemia (MLL-rearranged) | 0.25 µM | [1] |

| MOLM-13 | Acute Myeloid Leukemia (MLL-rearranged) | 0.21 µM | [1] |

| HL-60 | Acute Promyelocytic Leukemia (non-MLL) | 8.6 µM | [1] |

Table 2: In Vitro Cellular Activity of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

WDR5-MLL1 Interaction Assay (AlphaLISA)

This protocol describes a homogenous, no-wash AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the disruption of the WDR5-MLL1 interaction by this compound.

Figure 2: Experimental workflow for the WDR5-MLL1 AlphaLISA assay.

Materials:

-

Recombinant GST-tagged WDR5

-

Biotinylated MLL1 peptide (containing the WDR5 binding motif)

-

This compound

-

AlphaLISA GST Acceptor beads

-

Streptavidin-coated Donor beads

-

AlphaLISA Assay Buffer

-

384-well white opaque microplates

Procedure:

-

Prepare serial dilutions of this compound in AlphaLISA Assay Buffer.

-

In a 384-well plate, add 2.5 µL of the this compound dilutions or vehicle control.

-

Add 2.5 µL of a solution containing biotinylated MLL1 peptide and GST-WDR5 to each well. The final concentrations should be optimized, but a starting point is 20 nM for each protein.

-

Incubate the plate for 60 minutes at room temperature.

-

Prepare a mixture of AlphaLISA GST Acceptor beads and Streptavidin-coated Donor beads in AlphaLISA Assay Buffer.

-

Add 5 µL of the bead mixture to each well.

-

Incubate the plate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

The AlphaLISA signal is inversely proportional to the inhibitory activity of this compound. Calculate the percent inhibition for each concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

MLL1 H3K4 Methyltransferase Assay (AlphaLISA)

This protocol outlines an AlphaLISA-based assay to measure the inhibition of MLL1 histone methyltransferase activity.

Materials:

-

Recombinant MLL1 complex (containing MLL1, WDR5, ASH2L, and RBBP5)

-

Biotinylated Histone H3 peptide substrate

-

S-adenosylmethionine (SAM)

-

This compound

-

AlphaLISA anti-methyl-Histone H3K4 Acceptor beads

-

Streptavidin-coated Donor beads

-

HMT Assay Buffer

-

384-well white opaque microplates

Procedure:

-

Prepare serial dilutions of this compound in HMT Assay Buffer.

-

In a 384-well plate, add 2.5 µL of the this compound dilutions or vehicle control.

-

Add 2.5 µL of the MLL1 enzyme complex to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the methyltransferase reaction by adding 5 µL of a solution containing the biotinylated H3 peptide substrate and SAM.

-

Incubate the reaction for the optimized time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a stop solution containing EDTA.

-

Add a mixture of AlphaLISA anti-methyl-Histone H3K4 Acceptor beads and Streptavidin-coated Donor beads.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

The AlphaLISA signal is directly proportional to the amount of methylated H3K4. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value as described above.

Cell Viability Assay (MTT Assay)

This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on leukemia cell lines.

Figure 3: Experimental workflow for a cell viability (MTT) assay.

Materials:

-

Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear-bottom cell culture plates

Procedure:

-

Seed leukemia cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well).

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the compound dilutions to the appropriate wells. Include vehicle-treated and untreated control wells.

-

Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT reagent to each well.

-

Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a potent and selective inhibitor of the WDR5-MLL protein-protein interaction, demonstrating significant anti-proliferative activity in leukemia cell lines with MLL translocations. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on the preclinical characterization of this compound and similar WDR5-MLL inhibitors. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully evaluate its therapeutic potential for the treatment of MLL-rearranged leukemias.

References

- 1. Development of a High-Throughput Screening–Compatible Assay for the Discovery of Inhibitors of the AF4-AF9 Interaction Using AlphaScreen Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

The WDR5-MLL Interaction: A Critical Nexus in Oncogenesis and a Prime Target for Therapeutic Intervention

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance of protein-protein interactions governs the majority of cellular processes, and their dysregulation is a hallmark of numerous human diseases, including cancer. Among these, the interaction between WD Repeat Domain 5 (WDR5) and the Mixed-Lineage Leukemia (MLL) family of histone methyltransferases has emerged as a critical node in the epigenetic regulation of gene expression and a pivotal driver of oncogenesis. This technical guide provides a comprehensive overview of the WDR5-MLL interaction, its structural basis, its profound role in various cancers, and the rapidly evolving landscape of therapeutic strategies aimed at its disruption.

The WDR5-MLL Core Complex: Structure and Function

WDR5 is a highly conserved scaffolding protein characterized by a seven-bladed beta-propeller structure. It serves as a crucial component of several chromatin-modifying complexes, most notably the MLL/SET1 family complexes responsible for the methylation of histone H3 at lysine 4 (H3K4). This epigenetic mark is strongly associated with active gene transcription.

The interaction between WDR5 and MLL1 is mediated by a conserved "Win" (WDR5-interacting) motif within the MLL1 protein, which binds to a shallow hydrophobic cleft on the surface of WDR5.[1] This interaction is essential for the proper assembly and enzymatic activity of the MLL1 core complex, which also includes the subunits RbBP5 and ASH2L.[2][3] WDR5 is thought to function by presenting the histone H3 tail to the MLL1 catalytic SET domain, thereby facilitating the transfer of a methyl group.[4]

The Role of the WDR5-MLL Interaction in Cancer

The aberrant activity of the WDR5-MLL complex is a well-established driver of various hematological malignancies and is increasingly implicated in a range of solid tumors.

Leukemia

The most well-characterized role of the WDR5-MLL interaction is in MLL-rearranged (MLL-r) acute leukemias, which are aggressive hematological malignancies with a poor prognosis.[5] Chromosomal translocations involving the MLL1 gene result in the formation of fusion proteins that constitutively activate oncogenic gene expression programs, leading to leukemogenesis. The interaction with WDR5 is indispensable for the oncogenic function of these MLL fusion proteins.[5] Furthermore, high expression of WDR5 is associated with high-risk leukemia, and patients with high levels of both WDR5 and MLL1 have a poor complete remission rate.[6]

Solid Tumors

Beyond leukemia, the significance of the WDR5-MLL interaction is becoming increasingly apparent in a variety of solid tumors:

-

Glioblastoma (GBM): WDR5 is considered a key regulator of cancer stem cells (CSCs) in GBM, the most aggressive form of brain cancer.[7][8][9] Inhibition of the WDR5-MLL interaction has been shown to disrupt CSC self-renewal and tumor growth.[7][9]

-

Pancreatic Cancer: WDR5 is overexpressed in pancreatic tumors and plays a role in protecting cancer cells from DNA damage, often in concert with the MYC oncogene.[10][11]

-

Breast Cancer: WDR5 has been identified as a promoter of breast cancer growth and metastasis.[6][12][13] Its inhibition can reduce tumor cell proliferation and colony formation.[6][12]

-

Colorectal Cancer: WDR5 is overexpressed in colon tumors and is required for the proliferation and survival of colon cancer cells.[14][15]

-

Neuroblastoma: The WDR5-Myc axis plays a role in promoting the progression of neuroblastoma.[16][17]

Therapeutic Targeting of the WDR5-MLL Interaction

The critical dependence of various cancers on the WDR5-MLL interaction has made it an attractive target for therapeutic intervention. A number of small molecule inhibitors have been developed to disrupt this protein-protein interaction, showing promise in preclinical studies.

Quantitative Data on WDR5-MLL Inhibitors

The following table summarizes key quantitative data for several prominent inhibitors of the WDR5-MLL interaction.

| Inhibitor | Target | Assay Type | Value | Cell Line/System | Reference |

| OICR-9429 | WDR5 | Binding Affinity (Kd) | 93 ± 28 nM | In vitro | [6][13][14][16][17] |

| WDR5-MLL Interaction | Peptide Displacement (Kdisp) | 64 ± 4 nM | In vitro | [14][16] | |

| Cell Viability | IC50 | >2.5 µM | MV4;11 | [18] | |

| MM-401 | MLL1 Activity | HMT Assay | IC50 = 0.32 µM | In vitro | [19][20][21] |

| WDR5-MLL1 Interaction | FP Assay | IC50 = 0.9 nM | In vitro | [19] | |

| WDR5 Binding | Binding Affinity (Ki) | < 1 nM | In vitro | [19] | |

| MM-589 | WDR5-MLL Interaction | Binding Assay | IC50 = 0.90 nM | In vitro | [15][22][23] |

| MLL HMT Activity | HMT Assay | IC50 = 12.7 nM | In vitro | [15][22][23] | |

| Cell Growth | IC50 = 0.21 µM | MOLM-13 | [15][23] | ||

| Cell Growth | IC50 = 0.25 µM | MV4-11 | [15][23] | ||

| WDR5-0103 | MLL Activity | HMT Assay | IC50 = 39 ± 10 µM | In vitro (0.125 µM MLL complex) | [12] |

| WDR5 Binding | Binding Affinity (Kd) | 450 nM | In vitro | [12][24][25][26] | |

| C16 | WDR5 Binding | Binding Affinity (Kd) | <0.02 nM | In vitro | [18] |

| MLL1 HMT Activity | HMT Assay | IC50 = 2.2 nM | In vitro | [18] | |

| Cell Viability | GI50 = 38 nM | MV4;11 | [18] | ||

| Cell Viability | IC50 = 0.4 - 6.6 µM | GBM CSCs | [7] | ||

| Compound 262 | WDR5-MLL Interaction | PPI Inhibition | IC50 = 3.4 nM | In vitro | |

| MLL Enzymatic Activity | HMT Assay | IC50 = 31 nM | In vitro | ||

| Cell Growth | IC50 = 2.1 - 25.5 nM | Leukemia Cell Lines |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the robust investigation of the WDR5-MLL interaction and the evaluation of its inhibitors.

Co-Immunoprecipitation (Co-IP) to Detect WDR5-MLL Interaction

This protocol describes the immunoprecipitation of a target protein ("bait") to identify its binding partners ("prey").

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against the "bait" protein (e.g., anti-WDR5 or anti-MLL)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Cell Lysis: Harvest and wash cells. Lyse cells in ice-cold lysis buffer for 30 minutes on ice with vortexing every 10 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.

-

Immunoprecipitation: Remove the beads using a magnetic stand. Add the primary antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.

-

Washing: Pellet the beads with a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.

-

Elution: Elute the protein complexes from the beads using elution buffer. For Western blot analysis, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the "bait" and putative "prey" proteins.

Chromatin Immunoprecipitation (ChIP) for WDR5 Occupancy

ChIP is used to determine the genomic locations where a specific protein, such as WDR5, binds.

Materials:

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonication buffer

-

ChIP dilution buffer

-

Anti-WDR5 antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin into 200-1000 bp fragments using sonication.

-

Immunoprecipitation: Dilute the sheared chromatin and pre-clear with Protein A/G beads. Incubate overnight with the anti-WDR5 antibody.

-

Immune Complex Capture and Washing: Capture the antibody-protein-DNA complexes with Protein A/G beads. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating at 65°C for several hours in the presence of high salt.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a spin column or phenol-chloroform extraction.

-

Analysis: Quantify the immunoprecipitated DNA using qPCR with primers specific for target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[4]

Fluorescence Polarization (FP) Assay for Inhibitor Screening

FP is a solution-based, homogeneous technique used to measure the binding of a small fluorescently labeled molecule to a larger protein. It is widely used for high-throughput screening of inhibitors that disrupt protein-protein interactions.[19]

Materials:

-

Purified WDR5 protein

-

Fluorescently labeled MLL-Win peptide

-

Assay buffer

-

384-well black, low-volume microplates

-

Plate reader with FP capabilities

Procedure:

-

Assay Setup: In a microplate, add the assay buffer, purified WDR5 protein, and the fluorescently labeled MLL-Win peptide.

-

Inhibitor Addition: Add the small molecule inhibitors from a compound library at various concentrations. Include a no-inhibitor control (maximum polarization) and a no-protein control (minimum polarization).

-

Incubation: Incubate the plate at room temperature for a defined period to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: Calculate the degree of inhibition for each compound concentration and determine the IC50 value, which is the concentration of inhibitor that displaces 50% of the bound fluorescent peptide.

Visualizations

Signaling Pathway of WDR5-MLL in Leukemogenesis

Caption: WDR5-MLL signaling in leukemia.

Experimental Workflow for WDR5-MLL Inhibitor Screening

Caption: Workflow for WDR5-MLL inhibitor discovery.

Logical Relationship of WDR5-MLL Inhibition

References

- 1. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 5. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation | eLife [elifesciences.org]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Multi-Tiered Hybrid Virtual Screening Pipeline for the Discovery of WDR5-MLL1 Interaction Disruptors in Precision Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WDR5 Expression Is Prognostic of Breast Cancer Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. bmglabtech.com [bmglabtech.com]

- 19. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Fluorescence Polarization (FP) Assays for Monitoring Peptide‐Protein or Nucleic Acid‐Protein Binding | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. aacrjournals.org [aacrjournals.org]

- 25. creative-biostructure.com [creative-biostructure.com]

- 26. researchgate.net [researchgate.net]

The Discovery and Development of MM-589 TFA: A Potent Inhibitor of the WDR5-MLL Interaction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MM-589 TFA is a potent, cell-permeable, macrocyclic peptidomimetic that has emerged as a critical tool in the study of epigenetic regulation and as a promising lead compound in the development of novel cancer therapeutics. It functions as a high-affinity inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and Mixed Lineage Leukemia (MLL). This interaction is crucial for the histone methyltransferase activity of the MLL complex, which is frequently dysregulated in various cancers, particularly in acute leukemias harboring MLL gene translocations. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key developmental data for this compound, tailored for researchers, scientists, and drug development professionals.

Introduction: Targeting the Epigenetic Machinery in Cancer

The epigenetic landscape of a cell plays a pivotal role in gene expression and is increasingly recognized as a major driver of oncogenesis. Histone modifications are a key component of this regulatory network. The methylation of histone H3 at lysine 4 (H3K4) is a critical mark for transcriptional activation, and its deposition is catalyzed by a family of enzymes known as histone methyltransferases (HMTs).

The Mixed Lineage Leukemia (MLL) protein is a histone H3K4 methyltransferase that is a frequent target of chromosomal translocations in aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] The resulting MLL fusion proteins require interaction with the scaffolding protein WD repeat domain 5 (WDR5) to exert their oncogenic activity.[2][3] WDR5 acts as a crucial cofactor, presenting the histone substrate to the MLL catalytic domain and stabilizing the complex on chromatin.[2][4] This indispensable interaction has made the WDR5-MLL interface an attractive target for therapeutic intervention.

MM-589 was developed as a potent and selective inhibitor of this critical WDR5-MLL interaction, representing a significant advancement over earlier peptidomimetic inhibitors.[5][6]

The Discovery of MM-589: A Structure-Guided Design Approach

The development of MM-589 was the culmination of a rational, structure-guided design strategy aimed at improving the potency and cell permeability of earlier WDR5-MLL interaction inhibitors.

The journey began with the development of a linear peptide, MM-102, which was designed based on the crystal structure of WDR5 bound to MLL1.[1] While MM-102 demonstrated binding to the "WIN-site" of WDR5, it lacked cellular activity, likely due to poor permeability.[1] This led to the creation of a cyclic peptide, MM-401, which showed weak but on-target cellular activity for the first time.[1]

MM-589 was engineered to enhance the properties of MM-401. Key modifications included the incorporation of a methylated guanidinium group and the use of an ethyl, rather than a butyl, linker for the cyclization process.[1] These changes resulted in a macrocyclic peptidomimetic with significantly improved cellular activity and potency.[1] The trifluoroacetic acid (TFA) salt form, this compound, is often used in research due to its enhanced water solubility and stability.

Mechanism of Action: Disrupting a Key Oncogenic Complex

MM-589 exerts its biological effects by physically obstructing the interaction between WDR5 and MLL.[5][6] It binds with high affinity to a conserved pocket on WDR5 known as the "WIN-site," which is the natural binding site for a specific motif on the MLL protein.[1][4]

The WDR5-MLL complex is a core component of the larger MLL/SET1 histone methyltransferase machinery. By occupying the WIN-site, MM-589 prevents the recruitment of MLL to WDR5, thereby inhibiting the catalytic activity of the complex and reducing the levels of H3K4 trimethylation (H3K4me3) at the promoter regions of target genes.[2] In the context of MLL-rearranged leukemias, this leads to the downregulation of oncogenic gene expression programs, ultimately inducing cell differentiation and inhibiting proliferation.[2][7]

Figure 1: Mechanism of Action of MM-589.

Quantitative Data Summary

MM-589 has been characterized through a series of in vitro assays to determine its binding affinity, enzymatic inhibition, and cellular activity. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Binding and Enzymatic Activity

| Parameter | Assay Type | Value (IC50) | Reference(s) |

| WDR5 Binding | Competitive Binding Assay | 0.90 nM | [5][8][9] |

| MLL H3K4 HMT Activity | Enzymatic Assay | 12.7 nM | [5][8][9] |

Table 2: Cellular Activity (Growth Inhibition)

| Cell Line | Cancer Type | MLL Status | Value (IC50) | Reference(s) |

| MV4-11 | Acute Myeloid Leukemia | MLL-AF4 fusion | 0.25 µM | [8][9] |

| MOLM-13 | Acute Myeloid Leukemia | MLL-AF9 fusion | 0.21 µM | [8][9] |

| HL-60 | Acute Promyelocytic Leukemia | No MLL translocation | 8.6 µM | [8][9] |

The data clearly indicate that MM-589 is a highly potent inhibitor of the WDR5-MLL interaction at both the biochemical and cellular levels. Notably, its activity is significantly more potent in leukemia cell lines with MLL translocations, demonstrating on-target selectivity.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Based on the primary literature, the following are outlines of the key experimental methodologies used in the characterization of MM-589.

WDR5 Competitive Binding Assay (Fluorescence Polarization)

This assay is designed to measure the ability of a test compound to displace a fluorescently labeled probe from the WDR5 protein.

-

Reagents and Materials:

-

Recombinant human WDR5 protein.

-

A fluorescently labeled peptide probe derived from the MLL protein sequence.

-

Assay buffer (e.g., PBS with 0.01% Triton X-100).

-

This compound (or other test compounds) serially diluted.

-

384-well, low-volume, black plates.

-

A microplate reader capable of fluorescence polarization measurements.

-

-

Procedure:

-

Add a fixed concentration of the fluorescent probe and WDR5 protein to the wells of the microplate.

-

Add varying concentrations of MM-589.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.

-

Measure the fluorescence polarization of each well.

-

The data are then plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

MLL Histone Methyltransferase (HMT) Assay (AlphaLISA)

This is a high-throughput, homogeneous assay to measure the enzymatic activity of the MLL complex.

-

Reagents and Materials:

-

Reconstituted MLL core complex (containing MLL, WDR5, RbBP5, and Ash2L).

-

Biotinylated histone H3 peptide substrate.

-

S-adenosylmethionine (SAM) as a methyl donor.

-

Anti-H3K4me3 antibody conjugated to an AlphaLISA acceptor bead.

-

Streptavidin-coated donor beads.

-

This compound serially diluted.

-

Assay buffer.

-

384-well ProxiPlates.

-

An AlphaScreen-capable plate reader.

-

-

Procedure:

-

The MLL complex, histone H3 substrate, and SAM are incubated with varying concentrations of MM-589.

-

The enzymatic reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at 23°C).

-

The reaction is stopped, and the AlphaLISA acceptor beads and streptavidin donor beads are added.

-

After another incubation period in the dark, the plate is read.

-

The AlphaLISA signal, which is proportional to the amount of H3K4me3 produced, is plotted against the inhibitor concentration to determine the IC50.

-

Figure 2: Experimental Workflow for MM-589.

Cell Growth Inhibition Assay

This assay measures the effect of MM-589 on the proliferation of cancer cell lines.

-

Reagents and Materials:

-

Human leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60).

-

Appropriate cell culture medium and supplements.

-

This compound serially diluted.

-

96-well, clear-bottom, white plates.

-

A reagent for measuring cell viability (e.g., CellTiter-Glo®, which measures ATP levels).

-

A luminometer.

-

-

Procedure:

-

Seed the cells at a specific density into the wells of the 96-well plate.

-

Add serial dilutions of MM-589 to the wells.

-

Incubate the plates for a specified period (e.g., 4 or 7 days).

-

Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the luminescence of each well.

-

Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value.

-

Future Directions and Conclusion

MM-589 has proven to be an invaluable research tool for elucidating the biological roles of the WDR5-MLL complex. While its own druglike properties may have limited its progression into later-stage clinical development, it has served as a crucial proof-of-concept for the therapeutic targeting of the WDR5 WIN-site.[10] The potent in vitro and cellular activity of MM-589 has paved the way for the development of a new generation of small-molecule WDR5 inhibitors with improved pharmacokinetic profiles that are now being explored in preclinical and clinical settings.[10][11]

References

- 1. tandfonline.com [tandfonline.com]

- 2. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket* | Semantic Scholar [semanticscholar.org]

- 5. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)âMixed Lineage Leukemia (MLL) ProteinâProtein Interaction [figshare.com]

- 7. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pnas.org [pnas.org]

- 11. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of MM-589 Tfa to WDR5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the binding affinity of the macrocyclic peptidomimetic MM-589 Tfa to the WD repeat domain 5 (WDR5) protein. It includes quantitative binding data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction to WDR5 and MM-589

WD repeat domain 5 (WDR5) is a crucial scaffolding protein and a core component of several multiprotein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complexes.[1][2] These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription.[2] Dysregulation of MLL1 activity, which is dependent on its interaction with WDR5, is a hallmark of certain aggressive leukemias.[1][3]

MM-589 is a potent, cell-permeable macrocyclic peptidomimetic designed to inhibit the protein-protein interaction (PPI) between WDR5 and MLL1.[1][4] By targeting the "WIN" site on WDR5, MM-589 effectively disrupts the assembly and enzymatic activity of the MLL1 complex, presenting a promising therapeutic strategy for MLL-rearranged leukemias.[1][4]

Quantitative Binding Affinity Data

The binding affinity of MM-589 for WDR5 has been rigorously characterized using various biochemical and biophysical assays. The key quantitative data are summarized in the table below.

| Compound | Assay Type | Parameter | Value | Reference |

| MM-589 | Competitive Binding Assay | IC50 | 0.90 nM | [1][4] |

| MM-589 | Competitive Binding Assay | Ki | < 1 nM | [1][4] |

| MM-589 | MLL H3K4 Methyltransferase (HMT) Assay | IC50 | 12.7 nM | [1][4] |

Experimental Protocols

Detailed methodologies for the key experiments used to determine the binding affinity and functional inhibition of MM-589 are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay is a common method to determine the binding affinity of a test compound by measuring its ability to displace a fluorescently labeled tracer from the target protein.

Materials:

-

Recombinant human WDR5 protein (His-tagged)

-

Biotinylated MLL1 peptide (containing the WDR5-binding motif)

-

Terbium-cryptate labeled anti-His antibody (Donor)

-

Streptavidin-d2 (Acceptor)

-

This compound

-

Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA

-

384-well low-volume black plates

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Reagent Preparation:

-

Prepare a solution of WDR5-His and Terbium-cryptate labeled anti-His antibody in assay buffer. Incubate for 30 minutes at room temperature to allow for complex formation.

-

Prepare a solution of biotinylated MLL1 peptide and Streptavidin-d2 in assay buffer.

-

-

Assay Reaction:

-

To each well of the 384-well plate, add 5 µL of the this compound serial dilution.

-

Add 5 µL of the pre-incubated WDR5-His/anti-His-Terbium complex to each well.

-

Add 10 µL of the biotinylated MLL1 peptide/Streptavidin-d2 solution to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader. Excite the donor at 340 nm and measure the emission at 620 nm (donor) and 665 nm (acceptor).

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

AlphaLISA-based MLL H3K4 Methyltransferase (HMT) Functional Assay

This assay measures the functional consequence of inhibiting the WDR5-MLL1 interaction, which is the reduction of histone H3K4 methylation.

Materials:

-

Reconstituted MLL1 core complex (WDR5, MLL1, RbBP5, ASH2L)

-

Biotinylated Histone H3 peptide (unmethylated)

-

S-adenosyl-L-methionine (SAM)

-

Anti-H3K4me3 antibody (conjugated to AlphaLISA acceptor beads)

-

Streptavidin-coated donor beads

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 1 mM DTT

-

384-well white opaque plates

Protocol:

-

Compound Incubation: Add serial dilutions of this compound to the wells of the 384-well plate.

-

Enzyme and Substrate Addition: Add the reconstituted MLL1 core complex and the biotinylated H3 peptide to each well.

-

Reaction Initiation: Add SAM to each well to start the methylation reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection:

-

Add a mixture of the anti-H3K4me3 acceptor beads and streptavidin donor beads to each well.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

-

Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

-

Data Analysis: The amount of H3K4 trimethylation is proportional to the AlphaLISA signal. Plot the signal against the logarithm of the this compound concentration and fit the data to determine the IC50 for the inhibition of HMT activity.

Visualizations

The following diagrams illustrate the WDR5-MLL1 signaling pathway and the experimental workflow for determining binding affinity.

Caption: WDR5-MLL1 signaling pathway and inhibition by MM-589.

Caption: Experimental workflow for TR-FRET competitive binding assay.

References

- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure, function and inhibition of critical protein–protein interactions involving mixed lineage leukemia 1 and its fusion oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Structural Basis of MM-589 TFA Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the structural and molecular basis of MM-589 TFA's inhibitory action on the WD repeat-containing protein 5 (WDR5)-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI). MM-589 is a potent, cell-permeable macrocyclic peptidomimetic that represents a promising therapeutic candidate for acute leukemias harboring MLL translocations. This document details the mechanism of action, binding kinetics, and structural interactions of MM-589 with its target, WDR5. Furthermore, it provides comprehensive experimental protocols for key assays and a detailed analysis of the co-crystal structure, offering a foundational resource for researchers in oncology, medicinal chemistry, and structural biology.

Introduction

Mixed Lineage Leukemia (MLL) gene rearrangements are characteristic drivers of aggressive acute leukemias in both pediatric and adult populations. The resulting fusion proteins aberrantly recruit the histone methyltransferase complex, leading to the trimethylation of histone H3 at lysine 4 (H3K4me3) and subsequent upregulation of pro-leukemogenic genes. A critical component of this complex is the WD repeat-containing protein 5 (WDR5), which acts as a scaffolding protein, binding to the MLL protein and enhancing its methyltransferase activity.[1][2] The interaction between WDR5 and MLL is therefore a prime target for therapeutic intervention.

MM-589, a macrocyclic peptidomimetic, has emerged as a highly potent and selective inhibitor of the WDR5-MLL interaction.[3] This guide elucidates the structural underpinnings of its inhibitory mechanism, providing a comprehensive resource for the scientific community.

Mechanism of Action

MM-589 exerts its inhibitory effect by directly binding to WDR5 and disrupting its interaction with MLL.[1][2] This disruption prevents the proper assembly and function of the MLL histone methyltransferase complex, leading to a reduction in H3K4 methylation and the subsequent downregulation of target genes essential for leukemic cell survival and proliferation.

The primary signaling pathway affected by this compound is the MLL-mediated histone methylation pathway. A simplified representation of this pathway and the inhibitory action of MM-589 is depicted below.

Quantitative Data

The inhibitory potency and cellular activity of MM-589 have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type | Reference |

| IC50 for WDR5 Binding | 0.90 nM | Biochemical Assay | [2][4][5][6] |

| Ki for WDR5 Binding | < 1 nM | Biochemical Assay | [1][2] |

| IC50 for MLL H3K4 HMT Activity | 12.7 nM | Biochemical Assay | [2][4][5][6] |

| Cell Line | Description | IC50 (µM) | Reference |

| MV4-11 | Human leukemia, MLL-AF4 fusion | 0.25 | [4] |

| MOLM-13 | Human leukemia, MLL-AF9 fusion | 0.21 | [4] |

| HL-60 | Human leukemia, MLL wild-type | 8.6 | [4] |

Structural Basis of Inhibition

The high-affinity binding of MM-589 to WDR5 is elucidated by the co-crystal structure (PDB ID: 5VFC).[4] The structure reveals that MM-589, a macrocyclic peptidomimetic, occupies the central "WIN" (WDR5-interacting) site on WDR5, the same pocket that recognizes a conserved arginine-containing motif in MLL.

Key interactions include:

-

Hydrophobic Interactions: The macrocyclic core of MM-589 makes extensive hydrophobic contacts with a pocket on the surface of WDR5.

-

Hydrogen Bonding: Specific residues of MM-589 form hydrogen bonds with the side chains of key WDR5 residues, mimicking the interactions of the native MLL peptide.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide protocols for key experiments.

WDR5 Protein Expression and Purification

A general protocol for the expression and purification of human WDR5 for structural and biochemical studies is as follows:

-

Expression:

-

Transform E. coli BL21(DE3) cells with a pET vector containing the human WDR5 sequence with an N-terminal His-tag.

-

Grow cells in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with 0.5 mM IPTG and incubate overnight at 18°C.

-

Harvest cells by centrifugation.

-

-

Purification:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP) and lyse by sonication.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA affinity column.

-

Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

-

Elute WDR5 with elution buffer (lysis buffer with 250 mM imidazole).

-

Further purify the protein by size-exclusion chromatography using a buffer suitable for downstream applications (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Assess protein purity by SDS-PAGE.

-

AlphaLISA-based MLL HMT Functional Assay

This assay quantifies the histone methyltransferase activity of the MLL complex.

-

Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.005% BSA.

-

Substrate: Biotinylated histone H3 (1-21) peptide.

-

Methyl Donor: S-adenosylmethionine (SAM).

-

Enzyme: Recombinant MLL complex (containing MLL, WDR5, RbBP5, ASH2L).

-

Detection: Streptavidin Donor beads and Anti-H3K4me3 Acceptor beads.

-

-

Procedure:

-

In a 384-well plate, add this compound at various concentrations.

-

Add the MLL enzyme complex and pre-incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding the biotinylated H3 peptide and SAM.

-

Incubate for 1-2 hours at room temperature.

-

Stop the reaction and add the AlphaLISA Acceptor beads. Incubate for 60 minutes in the dark.

-

Add Streptavidin Donor beads and incubate for 30-60 minutes in the dark.

-

Read the plate on an Alpha-enabled plate reader.

-

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the viability of leukemia cell lines.

-

Cell Plating:

-

Seed leukemia cells (e.g., MV4-11, MOLM-13, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM).

-

Include a vehicle control (e.g., DMSO).

-

Incubate for 4 to 7 days at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 4 hours at 37°C.

-

-

Solubilization and Measurement:

-

Add solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate IC50 values from the dose-response curves.

-

Conclusion

This compound is a potent and selective inhibitor of the WDR5-MLL interaction, demonstrating significant anti-proliferative activity in MLL-rearranged leukemia cell lines. The structural and biochemical data presented in this guide provide a comprehensive understanding of its mechanism of action. The detailed experimental protocols offer a practical resource for researchers aiming to further investigate this promising therapeutic agent and to develop next-generation inhibitors targeting this critical oncogenic pathway. The high-resolution co-crystal structure of MM-589 in complex with WDR5 serves as an invaluable tool for structure-based drug design efforts.

References

- 1. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107) – NOVATEIN BIOSCIENCES [swzbio.com]

- 2. domainex.co.uk [domainex.co.uk]

- 3. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: MM-589 Tfa in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3][4][5] This interaction is crucial for the histone methyltransferase activity of the MLL complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4). Aberrant MLL activity due to chromosomal translocations is a hallmark of certain aggressive forms of acute leukemia.[2][6] By binding to WDR5 with high affinity, MM-589 disrupts the WDR5-MLL complex, leading to the inhibition of H3K4 methyltransferase activity and subsequently inducing cytotoxicity in leukemia cells harboring MLL translocations.[1][3][4] These application notes provide a detailed protocol for assessing the in vitro efficacy of MM-589 Tfa in leukemia cell lines.

Mechanism of Action

MM-589 targets a key protein-protein interaction in the MLL histone methyltransferase complex. The MLL protein, a histone methyltransferase, requires interaction with WDR5 to exert its enzymatic activity, which is the methylation of histone H3 at lysine 4 (H3K4me).[7] H3K4 methylation is an epigenetic mark generally associated with active gene transcription.[8][9][10] In MLL-rearranged leukemias, the fusion proteins maintain this interaction, leading to aberrant gene expression and leukemogenesis. MM-589 acts by binding to WDR5 in the pocket that MLL normally occupies, thereby competitively inhibiting the WDR5-MLL interaction.[3][4][7] This disruption of the complex leads to a decrease in H3K4 methylation at target gene loci, resulting in the downregulation of pro-leukemogenic genes and ultimately leading to cell growth inhibition and apoptosis in MLL-dependent leukemia cells.

Figure 1: MM-589 Signaling Pathway.

Data Presentation

The following table summarizes the in vitro inhibitory and cytotoxic activity of MM-589.

| Parameter | Target/Cell Line | IC50 Value | Reference |

| Binding Affinity | WDR5 | 0.90 nM | [1][2] |

| Enzyme Inhibition | MLL H3K4 Methyltransferase Activity | 12.7 nM | [1][2] |

| Cell Growth Inhibition | MV4-11 (MLL-AF4) | 0.25 µM | [2] |

| Cell Growth Inhibition | MOLM-13 (MLL-AF9) | 0.21 µM | [2] |

| Cell Growth Inhibition | HL-60 (MLL-wildtype) | 8.6 µM | [2] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Nuclease-free water, sterile (optional)

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1]

-

For aqueous-based experiments, further dilutions can be made in cell culture medium. If using water as the solvent for the stock solution, it should be filter-sterilized (0.22 µm filter) before use.[1]

Cell Culture and Seeding

Materials:

-

Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

96-well clear-bottom cell culture plates

-

Hemocytometer or automated cell counter

-

Trypan blue solution

Procedure:

-

Culture leukemia cells in suspension according to standard protocols.

-

Prior to seeding, perform a cell count using a hemocytometer and trypan blue exclusion to determine cell viability.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells per well in a final volume of 100 µL of complete culture medium.[1][11] The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the experiment.

Treatment of Cells with this compound

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Complete cell culture medium

-

96-well plate with seeded cells

Procedure:

-

Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A typical concentration range to test would be from 0.01 µM to 10 µM.[5]

-

Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.

-

Carefully add the diluted this compound or vehicle control to the appropriate wells of the 96-well plate containing the cells.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the desired treatment duration (e.g., 4 to 7 days).[5]

Assessment of Cell Viability using MTS Assay

Materials:

-

MTS reagent

-

96-well plate with treated cells

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

After the incubation period, add 10-20 µL of MTS reagent directly to each well of the 96-well plate.[1][2][12]

-

Incubate the plate for 0.5 to 4 hours at 37°C.[1][11] The incubation time should be optimized for each cell line.

-

Gently shake the plate to ensure uniform color development.

-

Measure the absorbance at 490 nm using a microplate reader.[1][11]

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Figure 2: Experimental Workflow for Cell Viability Assay.

References

- 1. cohesionbio.com [cohesionbio.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)–Mixed Lineage Leukemia (MLL) Protein–Protein Interaction (Journal Article) | OSTI.GOV [osti.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determinants of histone H3K4 methylation patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inducible epigenome editing probes for the role of histone H3K4 methylation in Arabidopsis heat stress memory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. resources.novusbio.com [resources.novusbio.com]

- 12. broadpharm.com [broadpharm.com]

Application Note: Utilizing MM-589 TFA for In Vitro Studies in MV4-11 and MOLM-13 Acute Myeloid Leukemia Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by various genetic abnormalities, including rearrangements of the Mixed-Lineage Leukemia (MLL) gene and internal tandem duplications of the FMS-like tyrosine kinase 3 (FLT3-ITD) gene. The interaction between WD repeat domain 5 (WDR5) and MLL is crucial for the histone methyltransferase activity of the MLL complex, which is a key driver in certain leukemias.[1] MM-589 is a potent, cell-permeable macrocyclic peptidomimetic that acts as an inhibitor of the WDR5-MLL protein-protein interaction.[2] This document provides detailed application notes and protocols for using MM-589 trifluoroacetate (TFA) in two relevant human AML cell lines, MV4-11 and MOLM-13. Both cell lines harbor MLL rearrangements and FLT3-ITD mutations, making them ideal models for studying the efficacy and mechanism of action of WDR5-MLL inhibitors.[3][4][5]

Introduction to Key Components

MM-589 TFA: A potent and selective inhibitor targeting the WDR5-MLL protein-protein interaction.[6] MM-589 binds to WDR5 with high affinity, disrupting the MLL1 complex and inhibiting its H3K4 methyltransferase activity.[1][2] This disruption selectively suppresses the growth of leukemia cells dependent on MLL fusion proteins.

MV4-11 Cell Line: Established from the blast cells of a patient with biphenotypic B-myelomonocytic leukemia.[7][8] This cell line is characterized by a t(4;11) chromosomal translocation, resulting in the MLL-AF4 fusion gene, and also contains an FLT3-ITD mutation.[3][7]

MOLM-13 Cell Line: Established from the peripheral blood of a patient with relapsed AML (FAB M5a).[9][10] These cells feature an MLL-AF9 fusion gene and an internal tandem duplication of the FLT3 gene (FLT3-ITD).[4][9]

Data Summary

Quantitative data for the cell lines and the inhibitor are summarized below for easy reference and comparison.

Table 1: Cell Line Characteristics

| Characteristic | MV4-11 | MOLM-13 |

| Disease | Biphenotypic B-Myelomonocytic Leukemia (AML)[7] | Acute Myeloid Leukemia (AML, M5a)[9][11] |

| Organism | Human[12] | Human[9] |

| Morphology | Rounded, lymphoblast-like[12] | Monoblast-like, round to oval[9] |

| Growth Properties | Suspension[12] | Suspension[9] |

| Key Genetic Features | t(4;11)(q21;q23), MLL-AF4 fusion[3][13] | MLL-AF9 fusion[4] |

| FLT3-ITD mutation[3] | FLT3-ITD mutation[4] | |

| Doubling Time | Approx. 32-50 hours[3] | Approx. 24-50 hours[4][10] |

Table 2: MM-589 Inhibitor Profile

| Parameter | Value | Reference |

| Target | WDR5-MLL Protein-Protein Interaction | [2][6] |

| Mechanism of Action | Binds to WDR5, blocking its interaction with MLL1 | [1][2] |

| IC50 (WDR5 Binding) | 0.90 nM | [2][6] |

| IC50 (MLL HMT Activity) | 12.7 nM | [2][6] |

| IC50 (MV4-11 Cell Growth) | 0.25 µM | [1][6][14] |

| IC50 (MOLM-13 Cell Growth) | 0.21 µM | [1][6][14] |

| Formulation | Trifluoroacetate (TFA) salt | [6][15] |

Visualized Pathways and Workflows

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

This protocol outlines the standard procedures for maintaining MV4-11 and MOLM-13 cell cultures.

Materials:

-

MV4-11 (e.g., ATCC CRL-9591) and MOLM-13 (e.g., DSMZ ACC-554) cells

-

Iscove's Modified Dulbecco's Medium (IMDM) for MV4-11[12]

-

RPMI-1640 Medium for MOLM-13[10]

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin (100x)

-

DMSO, cell culture grade

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution

Complete Growth Medium:

-

MV4-11 Medium: IMDM + 10% FBS + 1% Penicillin-Streptomycin.[12]

-

MOLM-13 Medium: RPMI-1640 + 10-20% FBS + 1% Penicillin-Streptomycin.[10]

Procedure:

-

Thawing Cells:

-

Routine Passaging:

-

These are suspension cell lines that grow in clumps. Gently pipette to break up clumps before counting.

-

Determine cell density and viability using a hemocytometer and Trypan Blue.

-

Maintain cultures by adding fresh medium to dilute the cell concentration to the recommended seeding density.

-

MV4-11 Seeding Density: Initiate cultures at 2-5 x 10^5 cells/mL and maintain between 1 x 10^5 and 1 x 10^6 cells/mL.[7][13]

-

MOLM-13 Seeding Density: Seed at ~1.0 x 10^6 cells/mL and maintain between 0.4-2.0 x 10^6 cells/mL.[10]

-

Change medium 2-3 times per week.

-

-

Cryopreservation:

Protocol 2: Preparation of this compound Stock

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

-

Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.

-

Based on the molecular weight, prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powder in DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C or -80°C for long-term stability.[15]

-

For experiments, dilute the stock solution to the desired working concentrations using the appropriate complete growth medium. Note: Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1% to avoid solvent toxicity.

Protocol 3: Cell Viability Assay

This protocol uses a resazurin-based assay (like CellTiter-Blue) to measure dose-dependent cytotoxicity.

Materials:

-

MV4-11 or MOLM-13 cells

-

96-well clear-bottom, black-walled plates

-

This compound working solutions

-

Resazurin-based cell viability reagent

-

Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

-

Cell Seeding:

-

Harvest cells during their logarithmic growth phase.

-

Count viable cells and adjust the concentration with complete growth medium.

-

Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 90 µL.

-

-

Treatment:

-

Prepare a 10x serial dilution of this compound in complete growth medium.

-

Add 10 µL of the 10x drug solution to the appropriate wells. Include wells for "cells + vehicle (DMSO)" and "medium only" (blank) controls.

-

-

Incubation:

-

Measurement:

-

Add 20 µL of the resazurin-based reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure fluorescence using a plate reader.

-

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Normalize the data to the vehicle control (set to 100% viability).

-

Plot the normalized viability (%) against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.

-

Protocol 4: Western Blot Analysis

This protocol is for assessing changes in protein expression or phosphorylation status following this compound treatment.

Materials:

-

MV4-11 or MOLM-13 cells

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3K4me3, anti-p-STAT5, anti-total STAT5, anti-p53, anti-Actin/GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates at a density of 0.5-1.0 x 10^6 cells/mL.

-